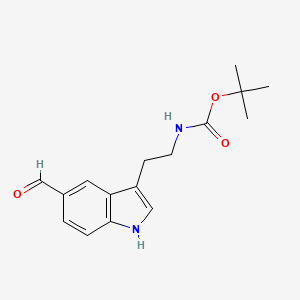
benzyl (R)-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with various substituents that enhance its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the quinoline ring.
Carbamate Formation: The carbamate group is formed by reacting the amine group with benzyl chloroformate in the presence of a base.
tert-Butyldimethylsilyl (TBDMS) Protection: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and TBDMS groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, alcohols, and various substituted quinoline derivatives.
科学的研究の応用
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential drug candidate, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, while the carbamate group can inhibit enzyme activity by forming stable carbamate-enzyme complexes. The TBDMS group provides steric protection, enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
Benzylcarbamate: A simpler carbamate with similar protective properties but lacking the quinoline core.
tert-Butyldimethylsilyl Carbamate: Features the TBDMS group but lacks the quinoline and benzyloxy functionalities.
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core but differ in their substituents and overall structure.
Uniqueness
Benzyl ®-(2-(8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl)-2-((tert-butyldimethylsilyl)oxy)ethyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the quinoline core enhances its potential biological activity, while the carbamate and TBDMS groups provide protective and stabilizing effects.
特性
分子式 |
C32H38N2O5Si |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
benzyl N-[(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-(2-oxo-8-phenylmethoxy-1H-quinolin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C32H38N2O5Si/c1-32(2,3)40(4,5)39-28(20-33-31(36)38-22-24-14-10-7-11-15-24)25-16-18-27(30-26(25)17-19-29(35)34-30)37-21-23-12-8-6-9-13-23/h6-19,28H,20-22H2,1-5H3,(H,33,36)(H,34,35)/t28-/m0/s1 |
InChIキー |
FDBOXNCNTKIWRF-NDEPHWFRSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CNC(=O)OCC1=CC=CC=C1)C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


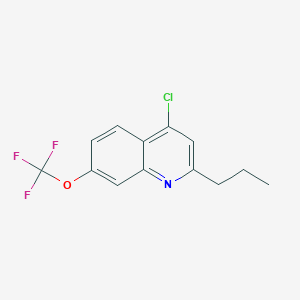
![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)



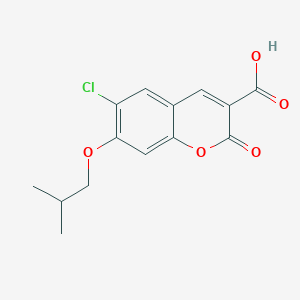
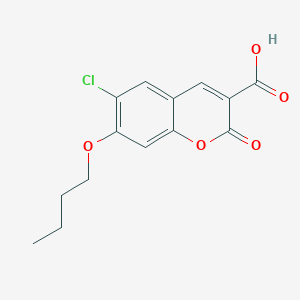
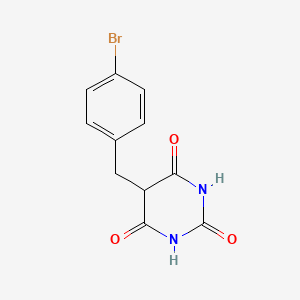

![3-[2-[2-[2-[2-[2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B11835477.png)
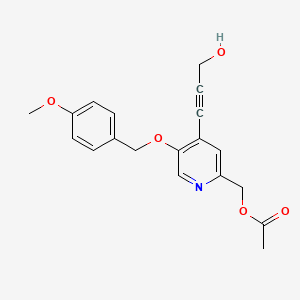
![(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11835488.png)
